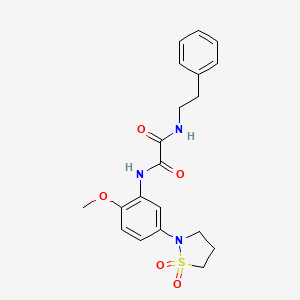

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-phenethyloxalamide

Description

N1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-phenethyloxalamide is a structurally complex oxalamide derivative characterized by two distinct aromatic moieties linked via an oxalamide bridge. The N1-substituted phenyl group features a 1,1-dioxidoisothiazolidin-2-yl substituent at the 5-position and a methoxy group at the 2-position. The N2-substituted phenethyl group introduces a lipophilic aromatic tail. The isothiazolidine dioxide core, a sulfone-containing heterocycle, likely enhances the compound’s polarity and hydrogen-bonding capacity, which may influence its pharmacokinetic properties and target binding efficiency.

Properties

IUPAC Name |

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S/c1-28-18-9-8-16(23-12-5-13-29(23,26)27)14-17(18)22-20(25)19(24)21-11-10-15-6-3-2-4-7-15/h2-4,6-9,14H,5,10-13H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZRNVIBDCEWAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-phenethyloxalamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

Formation of the Isothiazolidine Ring: This step involves the cyclization of a suitable precursor to form the isothiazolidine ring. Common reagents used in this step include sulfur and nitrogen-containing compounds.

Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a methoxy group. This can be achieved using methanol and a suitable catalyst under specific reaction conditions.

Formation of the Oxalamide Moiety: This step involves the reaction of an amine with oxalyl chloride to form the oxalamide group. This reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-phenethyloxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-phenethyloxalamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Oxalamide Derivatives

Key Observations :

- The target compound’s isothiazolidine dioxide core distinguishes it from indazole () or imidazolidinone/thiazolidinone derivatives (–9). The sulfone group may confer enhanced solubility and metabolic stability compared to non-sulfonated analogs.

- Substituent diversity: The target compound’s phenethyl group provides a distinct lipophilic profile compared to the methyl or benzyl groups in analogs like Compounds 4, 5, and 12.

Key Observations :

- Suzuki-Miyaura coupling () achieved moderate yields (28–68%) for indazole derivatives, whereas imidazolidinone/thiazolidinone analogs (–9) employed condensation or cyclization strategies with higher yields (77–86%).

Physicochemical and Spectral Properties

Table 3: Physical and Spectral Data of Selected Compounds

Key Observations :

- The absence of melting point or spectral data for the target compound limits direct comparisons. However, analogs like Compound 9 exhibit characteristic IR bands for N–H (3180 cm⁻¹) and C=O (1700 cm⁻¹), which would likely overlap with the target compound’s spectral profile.

- The target’s sulfone group could introduce unique IR absorptions near 1300–1150 cm⁻¹ (S=O stretching), a feature absent in the listed analogs .

Implications for Drug Design

- Bioactivity : While highlights Bromodomain 2 inhibition for indazole derivatives, the target compound’s isothiazolidine dioxide core may target alternative pathways, such as cysteine protease inhibition (common for sulfone-containing compounds).

- Solubility and Bioavailability: The phenethyl group in the target compound may enhance membrane permeability compared to polar imidazolidinone derivatives (e.g., Compound 12 ), but the sulfone group could counterbalance this by increasing aqueous solubility.

Biological Activity

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-phenethyloxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Structure and Properties

The compound features a unique molecular structure characterized by:

- Isothiazolidinone Ring : A five-membered heterocyclic ring that contributes to the compound's biological properties.

- Methoxyphenyl Group : Enhances lipophilicity and may influence binding affinity to biological targets.

- Oxamide Linkage : Facilitates interactions with various biomolecules.

The molecular formula is , with a molecular weight of approximately 409.48 g/mol.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

- Formation of the Isothiazolidinone Ring : This step often involves the reaction of appropriate precursors under controlled conditions.

- Introduction of Functional Groups : Subsequent reactions introduce the methoxyphenyl and phenethyloxy groups through nucleophilic substitutions or coupling reactions.

- Final Purification : The product is purified using techniques such as recrystallization or chromatography.

Biological Activity

Preliminary studies indicate that this compound exhibits several promising biological activities:

- Enzyme Inhibition : The compound shows potential as an enzyme inhibitor, which may be beneficial in treating diseases like cancer and infectious diseases.

- Antimicrobial Properties : Research suggests that similar compounds can disrupt cell membrane functions in target organisms, leading to cell death.

- Analgesic Effects : Some derivatives have demonstrated significant analgesic effects in animal models .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound may induce cell cycle arrest and affect cell proliferation.

Case Studies and Research Findings

Several research initiatives have explored the biological activity of compounds related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.